molecular formula C13H17NO6 B1644730 3-(2-Methoxyphenyl) morpholine oxalate CAS No. 1170934-27-6

3-(2-Methoxyphenyl) morpholine oxalate

Cat. No.: B1644730
CAS No.: 1170934-27-6
M. Wt: 283.28 g/mol
InChI Key: CJGOGHVKXIBNPJ-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl) morpholine oxalate is a chemical compound with the molecular formula C13H17NO6. It is a white to yellow solid and is primarily used in research settings. The compound is known for its unique structure, which includes a morpholine ring substituted with a 2-methoxyphenyl group and an oxalate counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl) morpholine oxalate typically involves the reaction of 2-methoxyaniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine. The final step involves the formation of the oxalate salt by reacting the morpholine derivative with oxalic acid. The reaction conditions generally include:

    Temperature: 0-8°C for storage and handling.

    Solvents: Commonly used solvents include ethanol or methanol.

    Catalysts: Acid or base catalysts may be used to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch reactors: For controlled reaction conditions.

    Purification steps: Including crystallization and filtration to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl) morpholine oxalate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

    Oxidation products: Phenol derivatives.

    Reduction products: Amine derivatives.

    Substitution products: Various substituted morpholine derivatives.

Scientific Research Applications

3-(2-Methoxyphenyl) morpholine oxalate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on various biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl) morpholine oxalate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include:

    Signal transduction pathways: Modulating cellular responses.

    Enzymatic pathways: Inhibiting or activating specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxyphenyl) morpholine oxalate
  • 3-(2-Chlorophenyl) morpholine oxalate
  • 3-(2-Nitrophenyl) morpholine oxalate

Uniqueness

3-(2-Methoxyphenyl) morpholine oxalate is unique due to its methoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds, which may have different substituents and, consequently, different chemical behaviors and applications.

Properties

IUPAC Name

3-(2-methoxyphenyl)morpholine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.C2H2O4/c1-13-11-5-3-2-4-9(11)10-8-14-7-6-12-10;3-1(4)2(5)6/h2-5,10,12H,6-8H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGOGHVKXIBNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2COCCN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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